6-Pteridinecarboxamide, 4-amino-N-(2-methoxyethyl)-7-((2-methoxyethyl)amino)-2-phenyl-
Description
Historical Evolution of Pteridine-Based Scaffolds in Drug Discovery
Pteridine derivatives first gained prominence as folate antagonists, with methotrexate serving as a cornerstone chemotherapeutic agent by inhibiting dihydrofolate reductase (DHFR). However, the discovery of pteridine reductase 1 (PTR1) in trypanosomatid parasites catalyzed renewed interest in pteridine analogs. Early work focused on 2,4-diaminopteridine scaffolds, which demonstrated nanomolar inhibition of Trypanosoma brucei PTR1 (TbPTR1) through conserved interactions with the pterin-binding pocket. Virtual screening campaigns in the late 2000s identified benzimidazole- and benzothiazole-containing pteridine derivatives, revealing unexpected binding modes involving water-mediated contacts and conformational flexibility in the β6−α6 loop of PTR1. These findings underscored the importance of substituent positioning at C2, C4, and C7 for modulating enzyme selectivity.
A pivotal advancement came with the incorporation of carboxamide groups at C6, which improved aqueous solubility while maintaining hydrogen-bonding capacity. For example, 6-pteridinecarboxamide derivatives exhibited enhanced permeability in blood-brain barrier models compared to their carboxylic acid counterparts, making them viable candidates for central nervous system-targeted therapies. The introduction of methoxyethylamino substituents at C4 and C7, as seen in the subject compound, represents a deliberate effort to balance lipophilicity and polar surface area—a design principle validated in earlier studies of TbPTR1 inhibitors containing phenethyl and formylphenyl groups.
Structural Uniqueness of 4-Amino-N-(2-Methoxyethyl)-7-((2-Methoxyethyl)Amino)-2-Phenyl-6-Pteridinecarboxamide
This derivative’s structure features four critical modifications to the pteridine core:
C2 Phenyl Group : The 2-phenyl substituent occupies a hydrophobic cleft near Trp221 in PTR1 homologs, forming edge-to-face π-stacking interactions that enhance binding affinity. Comparative studies show that aryl groups at this position improve TbPTR1 inhibition by 3–5 fold compared to alkyl chains.
C4 Methoxyethylamino Group : Positioned to mimic the N10 position of folate, this substituent’s ethylene glycol chain increases solubility while its terminal methoxy group avoids metabolic oxidation. In Leishmania major PTR1 (LmPTR1), similar groups participate in hydrogen bonding with Asp161 and water-mediated contacts with the β6−α6 loop.
C7 Methoxyethylamino Group : This substituent extends into a solvent-exposed region, potentially reducing off-target interactions. Crystal structures of analogous compounds reveal that methoxyethyl chains adopt gauche conformations, minimizing steric clash with Pro210.
C6 Carboxamide : The carboxamide group serves as a bioisostere for carboxylic acids, retaining hydrogen-bonding capacity with Arg14 and Ser95 while improving metabolic stability.
Table 1: Comparative Effects of Substituents on PTR1 Inhibition
The dual methoxyethylamino groups at C4 and C7 represent a novel strategy to exploit both hydrophobic and polar regions of enzyme active sites. Molecular dynamics simulations of similar compounds predict that these groups stabilize water networks near the β6−α6 loop, a region implicated in conformational changes during substrate binding. Additionally, the C2 phenyl group’s orientation may influence dimerization tendencies, as observed in crystal structures of 2-phenylpteridine analogs.
Properties
CAS No. |
6504-77-4 |
|---|---|
Molecular Formula |
C19H23N7O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide |
InChI |
InChI=1S/C19H23N7O3/c1-28-10-8-21-17-14(19(27)22-9-11-29-2)23-13-15(20)24-16(25-18(13)26-17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,22,27)(H3,20,21,24,25,26) |
InChI Key |
XJDALFQCSYEWSB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC2=NC(=NC(=C2N=C1C(=O)NCCOC)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Pteridine Core
- Starting materials: Cyanoacetate esters (e.g., methyl cyanoacetate or ethyl cyanoacetate) and urea are used as primary raw materials.
- Reaction conditions: Sodium metal is dissolved in anhydrous alcohol (methanol or ethanol) to generate sodium alkoxide, which facilitates cyclization.
- Process: Cyanoacetate is added dropwise to the sodium alkoxide solution, followed by urea addition. The mixture is refluxed at 65–80 °C for 3–4 hours to promote cyclization, yielding 4-amino-2,6(1H,3H)-pyrimidinedione intermediates.
- Isolation: The reaction mixture is cooled, filtered, neutralized, and dried to obtain the intermediate solid with high yield (~97%).
Functionalization via Methylation and Amination
- Methylation: The pyrimidinedione intermediate undergoes methylation using methylating agents such as dimethyl sulfate or dimethyl carbonate in the presence of solid alkali (sodium hydroxide or potassium hydroxide) and a phase transfer catalyst (tetrabutylammonium bromide).
- Solvents: Common solvents include N,N-dimethylformamide (DMF), toluene, or pyridine.
- Conditions: The reaction is conducted at 60–80 °C for 8–10 hours under reflux.
- Outcome: This step converts hydroxyl groups to methoxy groups, forming 4-amino-2,6-dimethoxypyrimidine derivatives with yields ranging from 83% to 89%.
Final Compound Formation
- The final compound, 6-Pteridinecarboxamide, 4-amino-N-(2-methoxyethyl)-7-((2-methoxyethyl)amino)-2-phenyl-, is obtained by coupling the functionalized pteridine core with the carboxamide group at position 6.
- Purification is achieved by crystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reactants/Agents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Sodium metal, methyl/ethyl cyanoacetate, urea | Anhydrous methanol/ethanol | 65–80 | 3–4 | ~97 | Formation of 4-amino-2,6-pyrimidinedione |
| Methylation | Pyrimidinedione, dimethyl sulfate/carbonate, NaOH, tetrabutylammonium bromide | DMF, toluene, or pyridine | 60–80 | 8–10 | 83–89 | Conversion to 4-amino-2,6-dimethoxypyrimidine |
| Amination (7-position) | 2-Methoxyethylamine | Appropriate solvent | Variable | Variable | High | Introduction of 7-((2-methoxyethyl)amino) substituent |
| Phenyl substitution (2-position) | Phenyl precursor (e.g., phenylboronic acid) | Suitable solvent | Variable | Variable | High | Introduction of 2-phenyl group |
| Carboxamide formation (6-position) | Amide coupling reagents | Suitable solvent | Variable | Variable | High | Formation of 6-pteridinecarboxamide |
Research Findings and Advantages of the Methodology
- The described preparation avoids the use of toxic reagents such as phosphorus oxychloride, reducing environmental impact and hazardous waste generation.
- The two-step cyclization and methylation approach simplifies the synthetic route, improving overall efficiency and reducing reaction steps.
- Use of phase transfer catalysts enhances methylation yield and selectivity.
- The methodology is adaptable for industrial scale-up due to its greener profile and cost-effectiveness.
- The synthetic route supports the introduction of diverse substituents at the 2 and 7 positions, enabling structural modifications for pharmaceutical optimization.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pteridine derivatives, including the compound , exhibit potential anticancer properties. They may function by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. Studies have shown that pteridine derivatives can serve as effective agents against various cancer types, including leukemia and solid tumors .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural components may interact with bacterial cell walls or interfere with metabolic pathways essential for bacterial survival. This potential makes it a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .
3. Neurological Applications
Pteridine derivatives are also being explored for their neuroprotective effects. They may play a role in modulating neurotransmitter systems or protecting neuronal cells from oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation and induction of apoptosis | Effective against leukemia and solid tumors |
| Antimicrobial Properties | Interaction with bacterial cell walls and metabolic pathways | Potential new antibiotics |
| Neurological Applications | Modulation of neurotransmitter systems and protection from oxidative stress | Relevant for Alzheimer's and Parkinson's |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various pteridine derivatives, including the compound of interest, on human leukemia cell lines. Results indicated that treatment with these compounds resulted in significant reductions in cell viability, suggesting a potent anticancer effect.
Case Study 2: Antimicrobial Testing
In vitro tests were conducted to assess the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, highlighting its potential as an antimicrobial agent.
Case Study 3: Neuroprotection Research
Research involving animal models of neurodegeneration showed that administration of pteridine derivatives led to improved cognitive function and reduced neuronal loss. This suggests that the compound could be beneficial in treating or preventing neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-methoxyethyl)-7-(2-methoxyethylamino)-2-phenylpteridine-6-carboxamide involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-Pteridinecarboxamide, 4-amino-N-(2-methoxyethyl)-7-((2-methoxyethyl)amino)-2-phenyl-
- Molecular Formula : C₁₉H₂₃N₇O₃
- Molecular Weight : 397.49 g/mol
- CAS Registry Number : 78279-15-9
- Synonym: WY 5256 .
Toxicity Profile :
- Oral LD₅₀ (rat): 300 mg/kg
- Oral LD₅₀ (mouse): 250 mg/kg
- Safety Profile: Classified as a poison by ingestion. Upon thermal decomposition, it emits toxic nitrogen oxides (NOₓ) .
Structural Features: This compound is a pteridine derivative with a phenyl group at position 2, methoxyethyl-substituted amino groups at positions 4 and 7, and a carboxamide group at position 5.
Comparison with Similar Compounds
Below is a comparative analysis of structurally related pteridine derivatives, focusing on molecular properties, toxicity, and substituent effects.
Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 6-Pteridinecarboxamide, 4-amino-N-(2-methoxyethyl)-7-((2-methoxyethyl)amino)-2-phenyl- | 78279-15-9 | C₁₉H₂₃N₇O₃ | 397.49 | 2-phenyl; 4,7-bis(2-methoxyethyl)amino; 6-carboxamide |
| 4,7-Diamino-2-phenyl-6-pteridinecarboxamide | 1230-14-4 | C₁₃H₁₁N₇O | 293.27 | 2-phenyl; 4,7-diamino; 6-carboxamide |
| 2,4,7-Triaminopteridine-6-carboxamide | 15167-22-3 | C₇H₈N₈O | 220.19 | 2,4,7-triamino; 6-carboxamide |
Key Research Findings
Substituent Effects on Toxicity: The methoxyethyl groups in the primary compound (78279-15-9) likely enhance its bioavailability compared to the diamino (1230-14-4) and triamino (15167-22-3) analogs, contributing to its higher acute toxicity (LD₅₀ ~250–300 mg/kg) .
Thermal Stability: Only the primary compound (78279-15-9) has documented emission of NOₓ during decomposition, suggesting its nitro-containing substituents or degradation pathway differ from simpler analogs .
Biological Activity
6-Pteridinecarboxamide, 4-amino-N-(2-methoxyethyl)-7-((2-methoxyethyl)amino)-2-phenyl- is a compound that has garnered interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, reviewing various studies and findings related to its efficacy against different pathogens and its mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a pteridine ring, which is known for its role in various biological processes. The molecular formula is with a molecular weight of approximately 389.5 g/mol. The specific functional groups present in this compound contribute to its biological activity, particularly the carboxamide and methoxyethyl substituents.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to pteridinecarboxamides. For instance, derivatives of pyridine carboxamide have shown significant activity against Mycobacterium tuberculosis (Mtb) and other pathogens. In one study, a series of pyridine carboxamide derivatives were evaluated for their activity against Mtb, revealing minimum inhibitory concentrations (MICs) ranging from 0.4 to 3.1 µM, indicating potent antibacterial effects .
| Compound | MIC (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.4 | >3000 |
| Compound B | 3.1 | 100 |
| Compound C | 6.3 | 10 |
The selectivity index (SI) is crucial as it indicates the compound's cytotoxicity relative to its antimicrobial activity. Compounds exhibiting high SI values demonstrate effective antimicrobial action with low toxicity to mammalian cells.
The mechanisms by which these compounds exert their effects are varied. Some studies suggest that pteridinecarboxamide derivatives may disrupt bacterial cell wall synthesis or interfere with DNA metabolism . Others indicate that they may act as prodrugs activated by specific bacterial enzymes, leading to enhanced efficacy against resistant strains of bacteria .
Study on Antitubercular Activity
In a detailed study focusing on the antitubercular activity of pyridine carboxamide derivatives, researchers identified a compound that inhibited Mtb growth in macrophages by inducing autophagy—a critical process for eliminating intracellular pathogens. This study provided insights into the dual mechanisms of action for certain derivatives, highlighting their potential as novel anti-TB agents .
Urease Inhibition
Another aspect of biological activity explored was the inhibition of urease, an enzyme critical for the survival of certain pathogens like Helicobacter pylori. The most potent derivative in this category exhibited an IC50 value of 1.07 µM, demonstrating significant inhibition potential compared to standard drugs .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4,7-Dichloro-2-phenylpteridine-6-carboxamide in DMF (50°C) | Core activation |
| 2 | 2-Methoxyethylamine (2.5 eq), K₂CO₃, 60°C, 12h | Dual amination |
| 3 | Column chromatography (EtOAc/hexane 3:7) | Purification |
Yield optimization requires moisture control (<50 ppm H₂O) and inert atmospheres .
Which analytical techniques best characterize structural integrity and purity?
Basic Research Focus
A multi-spectral approach is essential:
HPLC-PDA : C18 column, 0.1% TFA in H₂O/MeCN gradient (30→70% in 15 min), λ=254 nm. Purity threshold: ≥95% .
NMR Spectroscopy :
- ¹H NMR (DMSO-d₆): δ 8.32 (s, pteridine-H5), 4.05 (t, -OCH₂CH₂-), 3.45 (s, -OCH₃).
- ¹³C NMR: Carboxamide carbonyl at δ 167.5 ppm.
HRMS : ESI+ [M+H]+ observed at 398.1932 (Δ=1.3 ppm vs. calculated) .
Comparative TLC (CHCl₃:MeOH 9:1) validates reaction progress .
How can contradictions in reported biological activity data be systematically resolved?
Advanced Research Focus
Implement a three-phase framework:
Data Harmonization :
- Standardize assay conditions (e.g., 1 mM ATP in kinase assays).
- Validate cell lines via STR profiling.
Structural Re-examination :
- X-ray crystallography to confirm protonation states.
- LC-MS/MS impurity profiling (<0.5% per impurity).
Mechanistic Cross-Validation :
- Use orthogonal assays (SPR vs. cAMP functional assays).
- Molecular dynamics simulations (AMBER force field).
Case Study : Discrepant IC₅₀ values (0.5–5 µM) for kinase inhibition resolved by optimizing Mg²⁺ concentration (2 mM) .
What rational design strategies enhance selectivity for eukaryotic vs. prokaryotic targets?
Advanced Research Focus
Structure-activity relationship (SAR) insights:
Methoxy Positioning : 2-Methoxyethyl groups reduce bacterial efflux pump recognition.
Pteridine Modifications : 4-Amino substitution strengthens H-bonding with eukaryotic ATP pockets.
Hybridization : Phenyl conjugation improves membrane permeability (logP 2.1 vs. 1.3).
Q. Validation :
- MIC >128 µg/mL (E. coli) vs. IC₅₀ 0.8 µM (human cancer cells).
- Docking (Glide SP): ΔGbind -9.2 kcal/mol (human target) vs. -6.4 (bacterial homolog) .
What safety protocols are mandated given the compound’s toxicity profile?
Q. Basic Research Focus
| Parameter | Value | Reference |
|---|---|---|
| Oral LD₅₀ (rat) | 300 mg/kg | |
| Oral LD₅₀ (mouse) | 250 mg/kg | |
| Decomposition Products | NOₓ, CO |
Q. Safety Measures :
PPE: Nitrile gloves (≥8 mil), Type A/C respirator.
Engineering Controls: Fume hood (≥100 fpm face velocity).
Spill Protocol: Neutralize with 5% NaHCO₃.
Waste Disposal: Incineration at 900°C with alkaline scrubbers .
How can computational chemistry predict and mitigate metabolite toxicity?
Advanced Research Focus
ADMET Prediction Pipeline :
Metabolite Generation : BioTransformer 3.0 for phase I/II simulation.
Toxicity Screening :
- DEREK Nexus (genotoxicity alerts).
- ProTox-II (LD₅₀ prediction, RMSE 0.38 log units).
Structural Mitigation :
- Electron-withdrawing groups at C-5 block CYP3A4-mediated N-oxidation.
- Trifluoroethoxy substitution reduces hepatotoxic metabolites by 63%.
Validation : Microsomal stability assays (human liver S9 fractions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
